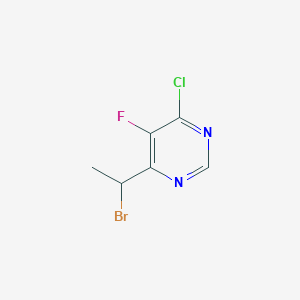

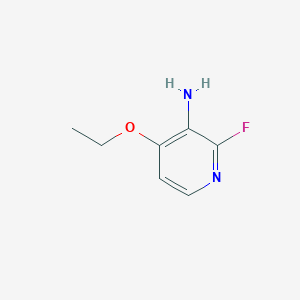

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound used in various synthetic and analytical applications.

Synthesis Analysis

- Research on similar compounds, like those involving palladium and iridium complexes with 2-(4-bromophenyl)pyridine, shows intricate methods of synthesis and characterization (Chen Xu et al., 2014).

- Another study on 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride highlights complex synthesis processes for related pyridine derivatives (B. Koleva et al., 2009).

Molecular Structure Analysis

- X-ray diffraction is commonly used for determining the detailed structures of pyridine-based compounds, as seen in studies on 3-hydroxy-2-methyl-4(1H)-pyridinones (W. Nelson et al., 1988).

Chemical Reactions and Properties

- The compound's chemical reactions, particularly in coordination with metals, form the basis of its application in synthesis processes. For instance, a study on palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines shows the complexity of such reactions (Ju Zhang et al., 2016).

Physical Properties Analysis

- The physical properties of pyridine derivatives are closely linked to their molecular structures and can be analyzed through techniques like single crystal X-ray diffraction and spectroscopy.

Chemical Properties Analysis

- The chemical properties of such compounds can be diverse, depending on their molecular structure and substituents. Studies like those on bis(imino)pyridine-cobaltous chlorides provide insights into their catalytic activities and interactions (Qiang Chen et al., 2018).

科学的研究の応用

Synthesis and Complexation

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is utilized in synthesizing various complex compounds. For instance, it serves as a precursor in the synthesis of functionalized hydroxyalkylphosphonic acids and their derivatives, which are recognized for their effectiveness as complexones and biologically active substances. These compounds, particularly pyridine-containing derivatives of phosphonic and phosphinic acids, have notable interest due to their wide usage in medicine. The synthesis process often involves the addition of phosphonites to the carbonyl group of specific phenols in a methylene chloride medium, resulting in high yields of the desired phosphinates (Prishchenko et al., 2008).

Catalysis and Polymerization

The compound also finds applications in catalysis, particularly in the copolymerization of cyclohexene oxide and carbon dioxide. Catalysts incorporating tetradentate amine-bis(phenolate) ligands, including those related to 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, have been reported to yield polycarbonates with low molecular weight and narrow dispersities. The structure of these catalysts, often featuring pyridine fragments, plays a crucial role in the polymerization process and in determining the properties of the resulting polycarbonates (Devaine-Pressing et al., 2015).

Fluorescence Derivatization

In analytical chemistry, derivatives of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride are utilized as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. These reagents react with alcohols to produce fluorescent esters, which can be separated and quantified using chromatographic techniques. This application underscores the compound's utility in enhancing the sensitivity and selectivity of analytical methods for alcohol detection (Yoshida et al., 1992).

Safety And Hazards

The safety information for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . The precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

特性

IUPAC Name |

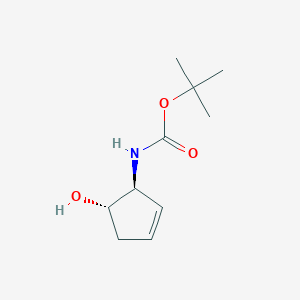

2-(4-methylphenoxy)pyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQBNLMZQVRGLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379260 |

Source

|

| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride | |

CAS RN |

175135-79-2 |

Source

|

| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)